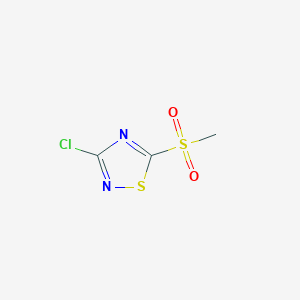
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole is a versatile small molecule scaffold used in various research and industrial applications. It is known for its unique chemical structure, which includes a thiadiazole ring substituted with a chlorine atom and a methanesulfonyl group. This compound has a molecular formula of C3H3ClN2O2S2 and a molecular weight of 198.7 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-1,2,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives are formed.
Oxidation and Reduction Products: Oxidation can lead to sulfonic acid derivatives, while reduction can yield sulfinyl or sulfanyl derivatives.
科学研究应用
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用机制
The mechanism of action of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, as an HDAC8 inhibitor, it binds to the enzyme’s active site, blocking its activity and leading to the accumulation of acetylated histones. This, in turn, affects gene expression and cellular functions . The compound’s reactivity with thiol groups also makes it a valuable tool in studying redox biology and protein modifications .
相似化合物的比较
Similar Compounds
3-Chloro-1,2,4-thiadiazole: Lacks the methanesulfonyl group, resulting in different reactivity and applications.
5-Methanesulfonyl-1,2,4-thiadiazole: Similar structure but without the chlorine atom, leading to variations in chemical behavior and biological activity.
Uniqueness
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole stands out due to its dual functional groups (chlorine and methanesulfonyl), which confer unique reactivity and versatility. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
属性
IUPAC Name |
3-chloro-5-methylsulfonyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVFCDFJCXDPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NS1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














